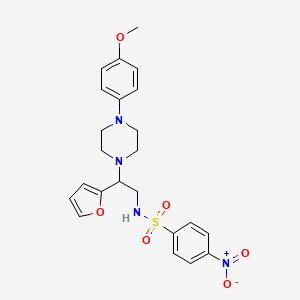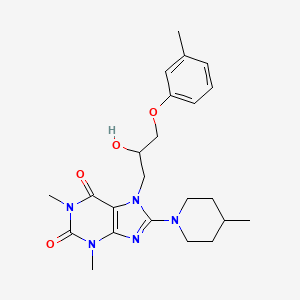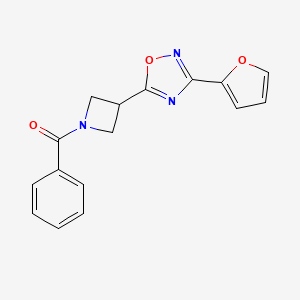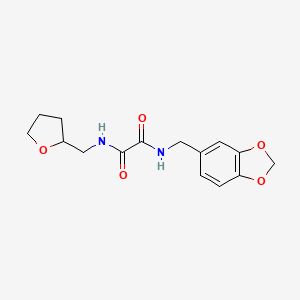![molecular formula C18H17N5O3S B2508912 4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097862-57-0](/img/structure/B2508912.png)
4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one" is a chemical entity that appears to be related to a class of compounds that have been synthesized for their potential biological activities, particularly as ligands for dopamine receptors. The papers provided discuss the synthesis and characterization of similar compounds, which are derivatives of pyrazolo[1,5-a]pyridine and piperazine, and their binding affinities to dopamine receptors .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step procedures starting from pyrazolo[1,5-a]pyridine derivatives and piperazine or its derivatives. For example, the synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib, involves nucleophilic aromatic substitution, hydrogenation, and iodination steps . Similarly, the synthesis of compounds with potential dopamine receptor activity involves reductive amination, amide hydrolysis, and N-alkylation . These methods could potentially be adapted for the synthesis of "4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one".
Molecular Structure Analysis
The molecular structures of the synthesized compounds are typically confirmed using techniques such as 1H NMR, 19F NMR, and ESI MS . These analytical methods provide detailed information about the molecular framework and the substitution pattern on the core structure, which is crucial for understanding the relationship between structure and biological activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are carefully optimized to ensure high yields and purity. For instance, the reaction conditions for nucleophilic aromatic substitution, hydrogenation, and iodination are optimized for scale-up in the synthesis of Crizotinib intermediates . The reductive amination, amide hydrolysis, and N-alkylation steps are also optimized for the synthesis of dopamine receptor ligands . These reactions are essential for introducing various functional groups that contribute to the biological activity of the compounds.
Physical and Chemical Properties Analysis
While the provided papers do not directly discuss the physical and chemical properties of "4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one", they do provide insights into the properties of structurally related compounds. The solubility, stability, and reactivity of these compounds can be inferred from their synthesis and characterization data. The binding affinities to dopamine receptors, as determined by in vitro assays, are indicative of their potential as pharmacological agents .
Applications De Recherche Scientifique
Synthesis and Receptor Binding Assays
Research on pyrazolo[1,5-α]pyridines, closely related to the compound , has led to the synthesis of compounds with significant affinity for dopamine receptors, suggesting potential applications in studying and treating neurological disorders. These compounds have been shown to act as potential dopamine D4 receptor ligands, indicating their relevance in neuropsychiatric condition studies (Li Guca, 2014).
Antimicrobial Studies
Further research has synthesized new pyridine derivatives showing considerable antibacterial and antifungal activities. These studies underline the compound's potential in contributing to the development of new antimicrobial agents, which is crucial in the face of rising antibiotic resistance (N. Patel & S. N. Agravat, 2007).
G Protein-Biased Dopaminergics
Another study focused on the development of G protein-biased dopaminergics using a pyrazolo[1,5-a]pyridine substructure, demonstrating the compound's utility in designing partial agonists with potential therapeutic applications, notably in treating psychiatric disorders. This research highlights the complex structure-functional selectivity relationships at dopamine D2 receptors, offering insights into drug design strategies (D. Möller et al., 2017).
Catalytic Hydrocarbon Oxidation
Copper(II) complexes involving sulfonated Schiff base ligands derived from similar structural motifs have been explored for their catalytic properties in hydrocarbon oxidation. These complexes demonstrate the potential of such compounds in catalysis, providing an environmentally friendly approach to chemical synthesis and transformation (S. Hazra et al., 2019).
Synthesis of Pyrazolo[3,4-b]pyridine-5-carboxamide Derivatives
The compound's structural features have been utilized in the synthesis of pyrazolo[3,4-b]pyridine-5-carboxamide derivatives through a one-pot, four-component reaction. This highlights its role in facilitating the development of novel compounds with potential biological activities, further emphasizing its importance in heterocyclic chemistry and drug discovery (A. Shaabani et al., 2009).
Propriétés
IUPAC Name |
4-(4-pyrazol-1-ylphenyl)sulfonyl-1-pyridin-3-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N5O3S/c24-18-14-21(11-12-22(18)16-3-1-8-19-13-16)27(25,26)17-6-4-15(5-7-17)23-10-2-9-20-23/h1-10,13H,11-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCEGPVALHWARFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1S(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-[(2,4-Dichlorophenyl)methyl]-3-(4-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2508829.png)

![Ethyl 6-benzyl-2-(3,4-dimethoxybenzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2508832.png)
![Methyl 2-[[2-(difluoromethyl)pyrazol-3-yl]amino]acetate](/img/structure/B2508833.png)
![1-(Pyridin-3-yl)-4-[2-(pyridin-3-yl)acetyl]piperazin-2-one](/img/structure/B2508837.png)
![N-[2-(Dimethylsulfamoyl)ethyl]-1,2,5-dithiazepane-5-carboxamide](/img/structure/B2508839.png)




![6-{[Ethyl(2-methylprop-2-en-1-yl)amino]sulfonyl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B2508846.png)


